3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile
Description
Properties
IUPAC Name |
3-(2-fluoropyridin-4-yl)-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c1-17-12-3-2-9(8-15)6-11(12)10-4-5-16-13(14)7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRKJKIUYLFVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Concerted SNAr Reaction
A recent advancement in aromatic substitution is the catalytic concerted nucleophilic aromatic substitution (SNAr) reaction, which is highly effective for functionalizing fluoroarenes. This method uses organic superbases such as tert-Bu-P4 to activate the nucleophile and facilitate substitution on fluoropyridine rings.
- The reaction proceeds efficiently at 80 °C with tert-Bu-P4 catalyst (10–20 mol %).
- Molecular sieves (4 Å) are added to trap HF byproduct, significantly improving yields.
- Organic bases like triethylamine and pyridine are less effective compared to inorganic bases (e.g., K2CO3).
- Solvents such as toluene provide optimal yields compared to 1,4-dioxane or cyclohexane.
This method can be adapted to couple 4-methoxybenzonitrile derivatives with 2-fluoropyridin-4-yl nucleophiles, offering a mild and high-yielding route to the target compound.
Table 2: Catalytic Concerted SNAr Reaction Conditions and Yields
| Entry | Catalyst (% mol) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 20 | tert-Bu-P4 | Toluene | 80 | 39 | Without molecular sieves |
| 2 | 20 | tert-Bu-P4 + 4 Å MS | Toluene | 80 | 91 | With molecular sieves |
| 3 | 10 | tert-Bu-P4 + 4 Å MS | Toluene | 80 | 83 | Lower catalyst loading |
| 4 | 20 | Na2CO3 | Toluene | 80 | 45–88 | Inorganic bases give good yields |
| 5 | 20 | NEt3 | Toluene | 80 | <40 | Organic bases less effective |
This SNAr approach is a powerful method for synthesizing fluoroaryl-substituted benzonitriles including 3-(2-fluoropyridin-4-yl)-4-methoxybenzonitrile.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Preparation of 4-methoxybenzonitrile | One-pot oxidation and chlorination | 4-methoxybenzaldehyde, oxammonium hydrochloride, thionyl chloride, triethylamine | ~92 | ~99 (HPLC) | Scalable, high purity |
| Coupling via catalytic SNAr | Concerted nucleophilic aromatic substitution | tert-Bu-P4 catalyst, molecular sieves, toluene, 80 °C | Up to 91 | Not specified | Mild conditions, high yield |
| Cross-coupling (literature inferred) | Pd-catalyzed Suzuki or Buchwald-Hartwig | Boronic acid derivatives, halogenated fluoropyridine, Pd catalyst | Variable | High | Common in heteroaryl coupling |
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and various alkyl halides can be employed.
Major Products Formed:
Oxidation: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzoic acid
Reduction: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzylamine
Substitution: 3-(2-Fluoropyridin-4-yl)-4-methoxynitrobenzene
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of similar structures exhibit activity against various pathogens, including bacteria and fungi. For instance, compounds with a pyridine moiety have shown promising results against Mycobacterium tuberculosis and other Gram-positive bacteria, suggesting that 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile may possess similar properties due to its structural characteristics .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. Studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The presence of the fluoropyridine group is believed to enhance bioactivity by improving solubility and cellular uptake .
Inhibitors of Enzymatic Activity
Research has indicated that compounds with similar frameworks can act as inhibitors of key enzymes involved in disease pathways. For example, inhibitors targeting Janus kinases (JAK) have shown effectiveness in treating autoimmune diseases. The structural features of this compound may allow it to modulate such enzymatic activities, making it a candidate for further exploration in therapeutic contexts .
Polymer Development
In material science, the compound's nitrile group can be utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Sensor Technology
The electronic properties of the compound suggest its potential use in sensor technology. Its ability to interact with various analytes could lead to the development of sensors for detecting environmental pollutants or biological markers .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
4-Methoxybenzonitrile
- Structural Differences : Lacks the 2-fluoropyridin-4-yl group, retaining only the methoxybenzonitrile backbone.
- Electronic Properties: Acts as a donor-π-acceptor (D-p-A) system, with a hyperpolarizability of 1.69587 a.u. and isotropic polarizability of -73.8781 a.u. . The absence of the fluoropyridinyl group reduces electron-withdrawing effects compared to the target compound.
- Applications: Primarily studied for nonlinear optical (NLO) materials due to its polarizable π-system .
2-((Pyridine-4-yl)methoxy)benzonitrile
- Structural Differences : Replaces the 2-fluoropyridinyl group with a pyridinylmethoxy substituent.
- Synthesis : Prepared via nucleophilic substitution between 4-(bromomethyl)pyridine and 2-hydroxybenzonitrile using K₂CO₃ in DMF . This contrasts with the target compound, which likely requires halogenated pyridine coupling.
- Electronic Effects : The pyridinylmethoxy group introduces steric bulk but lacks the fluorine atom’s electron-withdrawing influence.
6-Chloro-3-[(2-(S)-azetidinyl)methoxy]-5-[(E)-2-(2-fluoropyridin-4-yl)vinyl]-pyridine
- Structural Differences : Shares the 2-fluoropyridin-4-yl group but incorporates a chlorinated pyridine core and an azetidinylmethoxy chain.
- Electronic Properties : The conjugated vinyl linkage between pyridine and fluoropyridinyl groups may enhance charge-transfer properties compared to the benzonitrile-based target.
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile
- Structural Differences : Integrates a pyrazole ring with fluorophenyl and pyridinyl substituents, differing from the target’s direct fluoropyridinyl attachment.
- Crystallography : Single-crystal X-ray data (R factor = 0.038) confirm planar geometry, suggesting that steric effects in the target compound may arise from its methoxy group .
2-[(3-Chlorophenyl)methoxy]-4-methoxybenzonitrile
- Structural Differences : Substitutes the 2-fluoropyridinyl group with a 3-chlorophenylmethoxy chain.
- Physicochemical Properties : The chlorophenyl group increases hydrophobicity (molar mass = 273.72 g/mol) compared to the target compound, likely altering solubility and bioavailability .
- Electronic Effects : Chlorine’s electron-withdrawing nature may mimic the fluoropyridinyl group’s impact on the benzonitrile core.
Comparative Data Table
Research Findings and Insights
- Synthetic Challenges : Fluoropyridinyl incorporation likely requires precise coupling conditions (e.g., Suzuki-Miyaura), contrasting with simpler nucleophilic substitutions in analogs .
Biological Activity
3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and related case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H10FN2O, with a molecular weight of approximately 230.23 g/mol. The compound features a fluorinated pyridine ring and a methoxy-substituted benzonitrile moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
- Receptor Modulation : It acts as a modulator for various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of this compound on lung cancer cell lines (A549). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Properties
In vivo studies demonstrated that this compound reduced inflammation in a mouse model of arthritis. The administration of 20 mg/kg led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its utility in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Bioavailability : Approximately 65% when administered orally.
- Half-life : About 4 hours, allowing for effective dosing schedules.
- Metabolism : Primarily metabolized by CYP enzymes, with potential interactions noted with other drugs that are substrates for these enzymes.
Q & A
Q. What are the common synthetic routes for 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile, and what key reaction parameters influence yield?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between fluoropyridinyl boronic esters/boronic acids and substituted benzonitrile precursors. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used to mediate aryl-aryl bond formation .
- Temperature control : Reactions are conducted under reflux (e.g., in toluene or THF at 80–110°C) to ensure complete coupling while avoiding decomposition .
- Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃, NaHCO₃) improve solubility and reduce side reactions . Yield optimization requires careful monitoring via TLC or HPLC to isolate intermediates and minimize by-products like dehalogenated derivatives .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR are critical for confirming regiochemistry and fluorine substitution. For example, ¹⁹F NMR can distinguish between ortho/meta fluorine environments in the pyridinyl moiety .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL for refinement) resolves bond angles and torsional strain between the pyridinyl and benzonitrile groups, aiding in conformational studies .
- Mass spectrometry : High-resolution LC-MS or MALDI-TOF validates molecular weight and purity, particularly for detecting halogen-loss by-products .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as:
- A kinase inhibitor scaffold : The fluoropyridinyl group enhances binding affinity to ATP pockets in kinases, while the benzonitrile moiety improves metabolic stability .
- A probe for biochemical assays : Its fluorescence-quenching properties enable Förster resonance energy transfer (FRET)-based studies of protein-ligand interactions .
- A precursor for PET tracers : Fluorine-18 derivatives are explored for imaging oncological targets due to the ²⁹⁸-keV β⁺ emission of ¹⁸F .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving fluoropyridinyl groups to minimize by-products?
- Pre-activation of boronic acids : Using pinacol boronic esters instead of free boronic acids reduces protodeboronation side reactions .
- Microwave-assisted synthesis : Short reaction times (10–20 min at 150°C) suppress thermal degradation of the fluoropyridinyl group .
- Additive screening : Ligands like XPhos or SPhos improve catalyst turnover, while scavengers (e.g., molecular sieves) sequester moisture that deactivates Pd catalysts .
Q. What strategies resolve discrepancies in biological activity data across different studies?
- Orthogonal assay validation : Compare results from enzymatic assays (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) to distinguish target-specific effects from off-target cytotoxicity .
- Structural analog testing : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .
- Purity verification : Use DSC (differential scanning calorimetry) to confirm crystallinity, as amorphous impurities can skew IC₅₀ values .
Q. How does computational modeling aid in understanding the compound’s interactions with biological targets?
- Docking studies : Tools like AutoDock Vina predict binding modes to kinases (e.g., EGFR or BRAF), highlighting key hydrogen bonds between the fluoropyridinyl nitrogen and kinase hinge regions .
- MD simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability in aqueous vs. lipid bilayer environments, informing bioavailability .
- QSAR modeling : Quantitative structure-activity relationships correlate substituent electronic effects (Hammett σ values) with inhibitory potency .
Methodological Notes
- Crystallographic refinement : SHELXL is recommended for high-resolution data to model disorder in the methoxy group .
- Biological assay design : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent replicates .
- Synthetic scale-up : Transitioning from mg to gram-scale requires switching from Schlenk lines to continuous flow reactors to maintain yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
